molecular formula C20H16ClN3O B10755653 3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride

3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride

Cat. No.: B10755653
M. Wt: 349.8 g/mol
InChI Key: IBPFBGKKYDZPON-UHFFFAOYSA-N
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Description

SB-610251-B is a chemical compound that has been studied for its interaction with the first bromodomain of human BRD4 (Bromodomain-containing protein 4). This compound is classified as a transcription inhibitor and has shown potential in various scientific research applications, particularly in the fields of cancer, inflammation, and contraception research .

Chemical Reactions Analysis

SB-610251-B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

SB-610251-B exerts its effects by binding to the acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4). This interaction inhibits the recognition of acetylated lysine residues in histones, thereby affecting gene expression and regulation. The molecular targets involved include the bromodomains of BRD4, and the pathways affected are related to transcription and chromatin remodeling .

Comparison with Similar Compounds

SB-610251-B is unique in its ability to selectively inhibit the bromodomains of BRD4. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory potentials.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

3-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol;hydrochloride

InChI

InChI=1S/C20H15N3O.ClH/c24-17-8-4-7-16(13-17)19-18(14-9-11-21-12-10-14)22-20(23-19)15-5-2-1-3-6-15;/h1-13,24H,(H,22,23);1H

InChI Key

IBPFBGKKYDZPON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)O.Cl

Origin of Product

United States

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